molecular formula C16H12N2O4S B2390428 N-(3-(methylcarbamoyl)thiophen-2-yl)-4-oxo-4H-chromene-3-carboxamide CAS No. 888413-38-5

N-(3-(methylcarbamoyl)thiophen-2-yl)-4-oxo-4H-chromene-3-carboxamide

Cat. No.: B2390428
CAS No.: 888413-38-5
M. Wt: 328.34
InChI Key: FECLKFQVNCKLKD-UHFFFAOYSA-N
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Description

N-(3-(methylcarbamoyl)thiophen-2-yl)-4-oxo-4H-chromene-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(methylcarbamoyl)thiophen-2-yl)-4-oxo-4H-chromene-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of a thiophene derivative with a chromene derivative under specific conditions. The reaction may involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound efficiently. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial settings to ensure environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

N-(3-(methylcarbamoyl)thiophen-2-yl)-4-oxo-4H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The thiophene ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the thiophene ring.

Scientific Research Applications

N-(3-(methylcarbamoyl)thiophen-2-yl)-4-oxo-4H-chromene-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds like suprofen and articaine, which have similar thiophene frameworks, are used as nonsteroidal anti-inflammatory drugs and local anesthetics, respectively.

    Chromene Derivatives: Compounds such as coumarins, which share the chromene ring structure, are known for their anticoagulant and antimicrobial properties.

Uniqueness

N-(3-(methylcarbamoyl)thiophen-2-yl)-4-oxo-4H-chromene-3-carboxamide is unique due to its combination of thiophene and chromene rings, along with the carboxamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[3-(methylcarbamoyl)thiophen-2-yl]-4-oxochromene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O4S/c1-17-14(20)10-6-7-23-16(10)18-15(21)11-8-22-12-5-3-2-4-9(12)13(11)19/h2-8H,1H3,(H,17,20)(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FECLKFQVNCKLKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(SC=C1)NC(=O)C2=COC3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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